molecular formula C29H29N5O3 B15280264 tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate CAS No. 2190506-55-7

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B15280264
CAS No.: 2190506-55-7
M. Wt: 495.6 g/mol
InChI Key: KMWRWUBEVNQXEE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C29H33N5O3. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes and receptors in the body .

Preparation Methods

The synthesis of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the desired compound. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological molecules, including enzymes and receptors, to understand its potential therapeutic effects.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific pathways involved in diseases like cancer and autoimmune disorders.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

Properties

CAS No.

2190506-55-7

Molecular Formula

C29H29N5O3

Molecular Weight

495.6 g/mol

IUPAC Name

tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate

InChI

InChI=1S/C29H29N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-13,16,20H,14-15,17-18H2,1-3H3

InChI Key

KMWRWUBEVNQXEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N

Origin of Product

United States

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